Z-Pro-OH

Catalog No.
S522688
CAS No.
1148-11-4
M.F
C13H15NO4
M. Wt
249.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-Pro-OH

CAS Number

1148-11-4

Product Name

Z-Pro-OH

IUPAC Name

(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

InChI

InChI=1S/C13H15NO4/c15-12(16)11-7-4-8-14(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,16)/t11-/m0/s1

InChI Key

JXGVXCZADZNAMJ-NSHDSACASA-N

SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Carbobenzoxyproline; Benzyloxycarbonylproline; EINECS 214-557-4; N-Benzyloxycarbonylproline; Carbobenzoxy-S-proline;

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O

Description

The exact mass of the compound N-Benzyloxycarbonyl-L-proline is 249.1001 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Imino Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Prolidase Inhibitor

N-Benzyloxycarbonyl-L-proline acts as a potent inhibitor of prolidase [1]. Prolidase is a specific enzyme classified as a peptidase, known to cleave dipeptides with a C-terminal proline or hydroxyproline residue [1]. By inhibiting prolidase activity, researchers can study its role in various biological processes, such as collagen metabolism and wound healing [1].

[1] ()

Z-Pro-OH, also known as carbobenzoxy-L-prolyl-L-proline, is a synthetic dipeptide composed of two L-proline amino acids linked by a peptide bond. The compound features a carbobenzoxy protecting group at the N-terminus of the first proline, which is commonly used in peptide synthesis to prevent unwanted reactions during the elongation of peptide chains. Its molecular formula is C18H22N2O5C_{18}H_{22}N_{2}O_{5} and it has a molecular weight of 346.38 g/mol. Z-Pro-OH serves as an important building block in the synthesis of longer peptides, particularly those that incorporate specific proline sequences essential for various biological functions and structural stability in proteins and enzymes .

Cbz-Pro's primary mechanism of action lies in its role as a peptide building block and prolidase inhibitor.

  • In Peptide Synthesis: Cbz-Pro is incorporated into a peptide chain with its Cbz group protecting the N-terminus. This allows for controlled chain assembly and prevents unwanted reactions with the amino group. Later, the Cbz group can be selectively removed to expose a free amino group for further peptide bond formation.
  • Prolidase Inhibition: Cbz-Pro structurally resembles the natural substrate of prolidase (peptides with a C-terminal proline). It binds to the enzyme's active site, preventing the cleavage of proline-containing peptides. This allows scientists to study prolidase activity and its role in collagen breakdown and other biological processes [].
, particularly in peptide synthesis. It can be utilized to form peptide bonds with other amino acids or dipeptides through standard coupling reagents like dicyclohexylcarbodiimide and N-hydroxysuccinimide. The compound can also undergo reactions such as:

  • Oxidation: Can lead to the formation of oxo derivatives under specific conditions.
  • Reduction: Reduction reactions can convert Z-Pro-OH into corresponding alcohol derivatives.
  • Substitution: Functional groups within Z-Pro-OH can be substituted with other functional groups to modify its properties.

Z-Pro-OH exhibits biological significance primarily due to its role in the synthesis of peptides that can interact with various biological targets. It has been studied for its potential effects on enzyme activity, particularly regarding prolyl oligopeptidase, an enzyme involved in the degradation of proline-containing peptides. This interaction suggests that Z-Pro-OH may influence metabolic pathways related to peptide synthesis and degradation, potentially impacting conditions such as neurodegenerative diseases.

The synthesis of Z-Pro-OH typically involves coupling protected amino acids using established peptide synthesis techniques. The common methods include:

  • Stepwise Addition: Protected amino acids are added sequentially to form the desired peptide sequence.
  • Use of Protecting Groups: The amino and carboxyl groups are protected to prevent side reactions during synthesis.
  • Coupling Reagents: Common reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide are employed to facilitate the formation of peptide bonds.

In an industrial context, automated peptide synthesizers may be used to scale up production efficiently, followed by purification techniques such as high-performance liquid chromatography for quality assurance .

Z-Pro-OH has several applications in scientific research and industry:

  • Peptide Synthesis: Serves as a starting material for synthesizing longer peptides with specific proline sequences.
  • Biological Studies: Used in research related to enzyme interactions and protein structure analysis.
  • Pharmaceutical Development: Potentially useful in developing inhibitors for enzymes involved in inflammation and other therapeutic targets .

Research on Z-Pro-OH has focused on its interactions with enzymes like prolyl oligopeptidase. These studies aim to understand how Z-Pro-OH influences enzyme activity and stability, which can provide insights into its role in various biological processes. Additionally, Z-Pro-OH may act as a substrate for proteases, allowing researchers to investigate catalytic mechanisms and enzyme specificity.

Several compounds share structural or functional similarities with Z-Pro-OH. Here are some notable examples:

Compound NameStructure/FeaturesUnique Aspects
Z-Leu-Pro-OHContains leucine instead of prolineIntroduces different sterics affecting interactions
Z-Ala-Pro-OHContains alanine instead of prolineMay influence binding affinity differently
Z-Val-Pro-OHContains valine instead of prolineAlters hydrophobic characteristics
Z-Gly-Pro-OHContains glycine instead of prolineLacks the kink introduced by proline

Z-Pro-OH is unique due to the presence of two proline residues, which introduce specific conformational properties that can affect its interactions with enzymes and proteins. This structural characteristic allows it to serve as a valuable tool in studies related to protein folding and enzymatic activity.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

249.10010796 g/mol

Monoisotopic Mass

249.10010796 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Melting Point

77.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H2BS8M5FPP

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 3 of 6 companies with hazard statement code(s):;
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (33.33%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (33.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1148-11-4

Wikipedia

N-(carbobenzyloxy)-L-proline

Dates

Modify: 2023-08-15
1: Surazynski A, Miltyk W, Prokop I, Palka J. Prolidase-dependent regulation of TGF β (corrected) and TGF β receptor expressions in human skin fibroblasts. Eur J Pharmacol. 2010 Dec 15;649(1-3):115-9. doi: 10.1016/j.ejphar.2010.09.034. Epub 2010 Sep 21. PubMed PMID: 20868675.
2: Mittal S, Song X, Vig BS, Amidon GL. Proline prodrug of melphalan targeted to prolidase, a prodrug activating enzyme overexpressed in melanoma. Pharm Res. 2007 Jul;24(7):1290-8. Epub 2007 Mar 22. PubMed PMID: 17377743.
3: Lupi A, Rossi A, Vaghi P, Gallanti A, Cetta G, Forlino A. N-benzyloxycarbonyl-L-proline: an in vitro and in vivo inhibitor of prolidase. Biochim Biophys Acta. 2005 Jun 30;1744(2):157-63. Epub 2005 Apr 9. PubMed PMID: 15878628.
4: Dolenga M, Hechtman P. Cytotoxicity of carbobenzoxy-protected amino acids. In Vitro Cell Dev Biol. 1992 May;28A(5):300-2. PubMed PMID: 1597402.

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